N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
Overview
Description
N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine: is an organic compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties, making them a subject of extensive research in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitroso group (-NO) attached to an amine, along with hydroxyethyl and carboxymethyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine typically involves the reaction of ethanolamine with nitrous acid. The reaction conditions include maintaining a low temperature to control the formation of the nitrosamine and prevent the decomposition of reactants. The process can be summarized as follows:
- The reaction mixture is stirred, and the product is extracted using an organic solvent such as dichloromethane.
- The organic layer is then dried over anhydrous sodium sulfate and concentrated to obtain the desired nitrosamine.
Ethanolamine: is reacted with in an acidic medium (usually hydrochloric acid) at low temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Continuous addition of ethanolamine and sodium nitrite to a reactor containing hydrochloric acid.
- Maintaining the reaction temperature using a cooling system to ensure the stability of the reactants and products.
- Using large-scale extraction and purification techniques to isolate the nitrosamine.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The hydroxyethyl and carboxymethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.
Biology: Research on its carcinogenic properties helps in understanding the mechanisms of cancer development.
Medicine: It is used in studies related to drug development and the effects of nitrosamines on human health.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine involves its interaction with cellular components, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The molecular targets include DNA and proteins, and the pathways involved are related to the activation of nitrosamines to form reactive intermediates that interact with cellular macromolecules.
Comparison with Similar Compounds
Methyldiethanolamine: Similar in structure but with different functional groups.
N-(2-Hydroxyethyl)piperazine: Contains a piperazine ring instead of the nitroso group.
N-(2-Hydroxyethyl)formamide: Similar hydroxyethyl group but lacks the nitroso group.
Uniqueness: N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine is unique due to the presence of both hydroxyethyl and carboxymethyl groups along with the nitroso group, which imparts specific chemical reactivity and biological activity. Its potential carcinogenic properties make it a compound of significant interest in research related to cancer and toxicology.
Properties
IUPAC Name |
2-[2-hydroxyethyl(nitroso)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c7-2-1-6(5-10)3-4(8)9/h7H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLVGMHDHVCTOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CC(=O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230397 | |
Record name | N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80556-89-4 | |
Record name | N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080556894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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